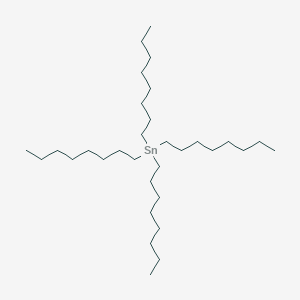

![molecular formula C30H44N2O4 B036621 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide CAS No. 65899-87-8](/img/structure/B36621.png)

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide

Descripción general

Descripción

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, also known as 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide, is a useful research compound. Its molecular formula is C30H44N2O4 and its molecular weight is 496.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Water Treatment

Field

Environmental Science

Application Summary

Amberlite IRA-67 is a weak base anion exchange resin used in industrial demineralization applications . It offers a good balance of high capacity, high stability, and organic fouling resistance for co-flow regenerated systems in industrial water treatment .

Methods of Application

The resin is used in co-flow regenerated systems for treating water with high organic fouling potential, high percentage of mineral acidity (FMA), relatively high remaining carbon dioxide content, and system layouts without a degasifier .

Results or Outcomes

The resin has proven performance and exceptional physical stability and organic fouling resistance . It effectively removes mineral acids as well as carbon dioxide and organics, reducing the ionic load on the strong base anion resin and also protecting it from organic fouling .

Deacidification and Desalination of Water

Application Summary

Amberlite IRA-67 is used for de-acidification and desalination of water .

Methods of Application

The resin allows for effective adsorption and desorption of naturally occurring organic molecules such as humic and fulvic acids that are present in many water supplies .

Results or Outcomes

The resin increases a system’s overall capacity to remove organics . It has exceptional physical stability and organic fouling resistance .

Isolation of Acidic Natural Products

Field

Biochemistry

Application Summary

Amberlite IRA-67 is used for the isolation of acidic natural products .

Methods of Application

The specific methods of application can vary depending on the specific acidic natural product being isolated. Generally, the resin would be used to adsorb the acidic compounds from a solution, followed by desorption to isolate the compounds .

Results or Outcomes

The outcomes can vary depending on the specific acidic natural product being isolated. However, the resin’s ability to adsorb and desorb acidic compounds makes it a valuable tool in the isolation of these compounds .

Purification of Novabiacin and Cephalosporins

Field

Pharmaceutical Chemistry

Application Summary

Amberlite IRA-67 is used for the purification of antibiotics such as novabiacin and cephalosporins .

Methods of Application

The resin is used in the purification process to adsorb the antibiotics from a solution, followed by desorption to isolate the purified compounds .

Results or Outcomes

The resin’s ability to adsorb and desorb these compounds makes it a valuable tool in the purification of these antibiotics .

Separation of Neutral and Acidic Amino Acids

Application Summary

Amberlite IRA-67 is used for the separation of neutral and acidic amino acids below pH 10 .

Methods of Application

The resin is used in a chromatographic process to separate the amino acids based on their charge and affinity for the resin .

Results or Outcomes

The resin allows for effective separation of neutral and acidic amino acids, facilitating their study and use in various applications .

Concentration of Citric Acid

Field

Food Science

Application Summary

Amberlite IRA-67 is used for the concentration of citric acid .

Methods of Application

The resin is used to adsorb citric acid from a solution, followed by desorption to concentrate the citric acid .

Results or Outcomes

The resin’s ability to adsorb and desorb citric acid makes it a valuable tool in the concentration of citric acid, which has various applications in the food industry .

Removal of Heparinic Acid at Low pH

Application Summary

Amberlite IRA-67 is used for the removal of heparinic acid at low pH .

Methods of Application

The resin is used to adsorb heparinic acid from a solution, followed by desorption to remove the heparinic acid .

Results or Outcomes

The resin’s ability to adsorb and desorb heparinic acid makes it a valuable tool in the removal of heparinic acid .

Demineralization of Cheese Whey

Application Summary

Amberlite IRA-67 is used for the demineralization of cheese whey .

Methods of Application

The resin is used to adsorb minerals from cheese whey, followed by desorption to demineralize the cheese whey .

Results or Outcomes

The resin’s ability to adsorb and desorb minerals makes it a valuable tool in the demineralization of cheese whey .

Propiedades

IUPAC Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |

CAS RN |

65899-87-8 | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

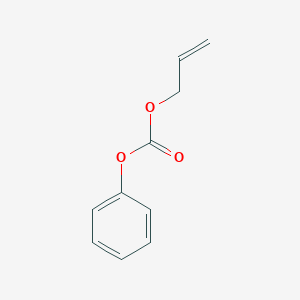

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)